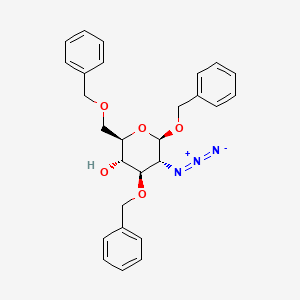
Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy--D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its glucopyranoside structure, which is modified with azido and phenylmethyl groups. These modifications impart unique chemical properties, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions during subsequent steps.
Azidation: The 2-deoxy position is then azidated using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Deprotection: Finally, the phenylmethyl groups are removed under specific conditions, such as hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity products.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation: The phenylmethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), methanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Amines: Formed by the reduction of the azido group.
Substituted Glucopyranosides: Formed by nucleophilic substitution reactions.
Oxidized Products: Formed by the oxidation of phenylmethyl groups.
Applications De Recherche Scientifique
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of bioactive compounds and studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, such as glycosylation processes, by acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside can be compared with similar compounds like:
Phenylmethyl 2-azido-2-deoxy-beta-D-glucopyranoside: Lacks the additional phenylmethyl groups, resulting in different chemical properties.
Phenylmethyl 2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside: Lacks the azido group, affecting its reactivity and applications.
2-Azido-2-deoxy-beta-D-glucopyranoside: A simpler structure with fewer modifications, leading to different uses and properties.
The uniqueness of phenylmethyl 2-azido-2-deoxy-3,6-bis-O-(phenylmethyl)-beta-D-glucopyranoside lies in its combination of azido and phenylmethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H29N3O5 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-azido-4,6-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C27H29N3O5/c28-30-29-24-26(33-17-21-12-6-2-7-13-21)25(31)23(19-32-16-20-10-4-1-5-11-20)35-27(24)34-18-22-14-8-3-9-15-22/h1-15,23-27,31H,16-19H2/t23-,24-,25-,26-,27-/m1/s1 |
Clé InChI |
HEPLJHDCXLLGPB-RFNQJFSXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















